Unique Negative Modulatory Site Binding vs. Angiotensin II Orthosteric Binding
Angiotensin II antipeptide inhibits angiotensin II-induced smooth muscle contraction by binding to a negative modulatory site on the angiotensin receptor that is distinct from the orthosteric angiotensin binding site, unlike conventional peptide antagonists that compete directly at the agonist binding pocket [1].
| Evidence Dimension | Receptor binding site mechanism |
|---|---|
| Target Compound Data | Negative modulatory site (allosteric) binding; Type I antagonist |
| Comparator Or Baseline | Angiotensin II: orthosteric binding site (agonism); Saralasin and other peptide antagonists: competitive orthosteric antagonism |
| Quantified Difference | Distinct binding locus; non-competitive inhibition mechanism vs. competitive antagonism |
| Conditions | Smooth muscle receptor preparations; contractile assays |
Why This Matters
This allosteric binding mechanism enables distinct pharmacological modulation not achievable with orthosteric angiotensin II analogs or competitive antagonists.
- [1] Moore, G. J., Ganter, R. C., & Franklin, K. J. (1989). Angiotensin 'antipeptides': (-)messenger RNA complementary to human angiotensin II (+)messenger RNA encodes an angiotensin receptor antagonist. Biochemical and Biophysical Research Communications, 160(3), 1387–1391. View Source
